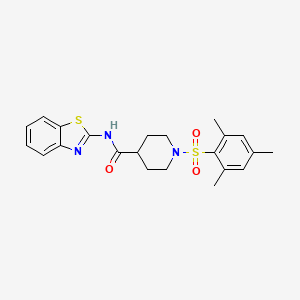![molecular formula C15H24N2O4S B7537410 N-(3-methoxypropyl)-3-[methyl(propan-2-yl)sulfamoyl]benzamide](/img/structure/B7537410.png)
N-(3-methoxypropyl)-3-[methyl(propan-2-yl)sulfamoyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methoxypropyl)-3-[methyl(propan-2-yl)sulfamoyl]benzamide, also known as MPSP, is a chemical compound that has recently gained attention in scientific research due to its potential therapeutic properties.
Mécanisme D'action
N-(3-methoxypropyl)-3-[methyl(propan-2-yl)sulfamoyl]benzamide's mechanism of action is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways involved in cancer cell growth and neurodegeneration. N-(3-methoxypropyl)-3-[methyl(propan-2-yl)sulfamoyl]benzamide has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in tumor invasion and metastasis. Additionally, N-(3-methoxypropyl)-3-[methyl(propan-2-yl)sulfamoyl]benzamide has been shown to modulate the activity of the PI3K/Akt signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
N-(3-methoxypropyl)-3-[methyl(propan-2-yl)sulfamoyl]benzamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-tumor and neuroprotective effects, N-(3-methoxypropyl)-3-[methyl(propan-2-yl)sulfamoyl]benzamide has been shown to inhibit the activity of certain enzymes involved in inflammation and oxidative stress. N-(3-methoxypropyl)-3-[methyl(propan-2-yl)sulfamoyl]benzamide has also been shown to modulate the activity of certain neurotransmitters, suggesting that it may have potential as a treatment for neurological disorders such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-methoxypropyl)-3-[methyl(propan-2-yl)sulfamoyl]benzamide has several advantages for lab experiments, including its relatively low toxicity and ease of synthesis. However, N-(3-methoxypropyl)-3-[methyl(propan-2-yl)sulfamoyl]benzamide's mechanism of action is not fully understood, which may limit its potential therapeutic applications. Additionally, more research is needed to determine the optimal dosage and administration of N-(3-methoxypropyl)-3-[methyl(propan-2-yl)sulfamoyl]benzamide for different conditions.
Orientations Futures
There are several potential future directions for research on N-(3-methoxypropyl)-3-[methyl(propan-2-yl)sulfamoyl]benzamide. One area of interest is the development of N-(3-methoxypropyl)-3-[methyl(propan-2-yl)sulfamoyl]benzamide-based therapies for cancer and neurodegenerative diseases. Additionally, more research is needed to fully understand N-(3-methoxypropyl)-3-[methyl(propan-2-yl)sulfamoyl]benzamide's mechanism of action and its effects on different signaling pathways and enzymes. Further studies are also needed to determine the optimal dosage and administration of N-(3-methoxypropyl)-3-[methyl(propan-2-yl)sulfamoyl]benzamide for different conditions, as well as its potential side effects. Overall, N-(3-methoxypropyl)-3-[methyl(propan-2-yl)sulfamoyl]benzamide shows promise as a potential therapeutic agent for a variety of conditions, and further research is needed to fully explore its potential.
Méthodes De Synthèse
N-(3-methoxypropyl)-3-[methyl(propan-2-yl)sulfamoyl]benzamide can be synthesized through a multi-step process involving the reaction of 3-amino-N-methylbenzamide with propan-2-yl sulfonate followed by the addition of 3-methoxypropylamine. The resulting product is then purified through recrystallization to obtain N-(3-methoxypropyl)-3-[methyl(propan-2-yl)sulfamoyl]benzamide in its final form.
Applications De Recherche Scientifique
N-(3-methoxypropyl)-3-[methyl(propan-2-yl)sulfamoyl]benzamide has been studied extensively for its potential therapeutic properties, particularly in the treatment of cancer and neurodegenerative diseases. Research has shown that N-(3-methoxypropyl)-3-[methyl(propan-2-yl)sulfamoyl]benzamide has anti-tumor effects, inhibiting the growth and proliferation of cancer cells. Additionally, N-(3-methoxypropyl)-3-[methyl(propan-2-yl)sulfamoyl]benzamide has been shown to have neuroprotective effects, reducing neuronal damage and inflammation in the brain.
Propriétés
IUPAC Name |
N-(3-methoxypropyl)-3-[methyl(propan-2-yl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4S/c1-12(2)17(3)22(19,20)14-8-5-7-13(11-14)15(18)16-9-6-10-21-4/h5,7-8,11-12H,6,9-10H2,1-4H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUMLAAVYYSSJNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NCCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxypropyl)-3-[methyl(propan-2-yl)sulfamoyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

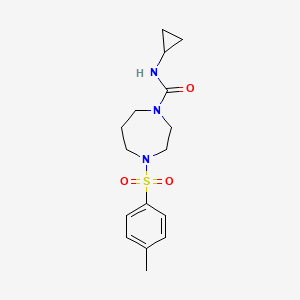
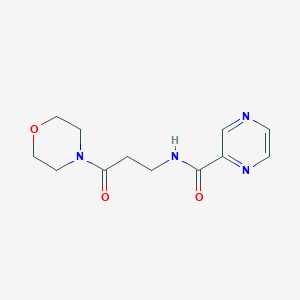
![N-(1H-1,2,4-triazol-5-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B7537352.png)
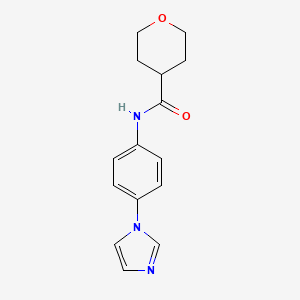
![1-[(2-Methylphenyl)methyl]-4-methylsulfonyl-1,4-diazepane](/img/structure/B7537365.png)
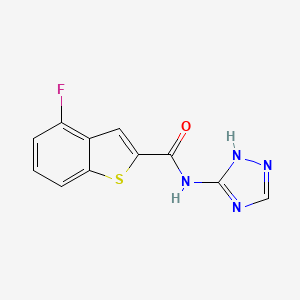
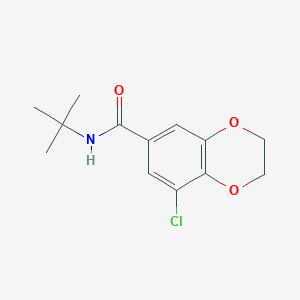
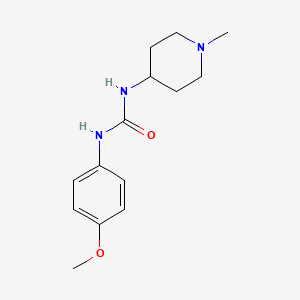
![3-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B7537381.png)
![5-bromo-N-[2-(dimethylamino)phenyl]pyridine-3-carboxamide](/img/structure/B7537384.png)
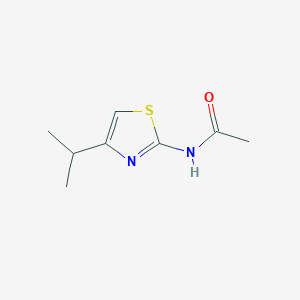
![N-[3-[5-(dimethylsulfamoyl)-2-methylanilino]-3-oxopropyl]adamantane-1-carboxamide](/img/structure/B7537396.png)
![N-(2,4-dichlorophenyl)-2-[4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl]acetamide](/img/structure/B7537413.png)
